molecular formula C3H8ClF2NO B6601254 (2R)-2-amino-3,3-difluoropropan-1-ol hydrochloride CAS No. 2055849-13-1

(2R)-2-amino-3,3-difluoropropan-1-ol hydrochloride

Cat. No.: B6601254
CAS No.: 2055849-13-1
M. Wt: 147.55 g/mol
InChI Key: HQSKPMOOHUYKAI-HSHFZTNMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-amino-3,3-difluoropropan-1-ol hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of an amino group and two fluorine atoms attached to a three-carbon chain, making it a valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3,3-difluoropropan-1-ol hydrochloride typically involves the introduction of difluoromethyl groups into the molecular structure. One common method is the reaction of a suitable precursor with difluorocarbene reagents. This process often requires specific catalysts and reaction conditions to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3,3-difluoropropan-1-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amino alcohols .

Mechanism of Action

The mechanism of action of (2R)-2-amino-3,3-difluoropropan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-amino-3-fluoropropan-1-ol hydrochloride
  • (2R)-2-amino-3,3,3-trifluoropropan-1-ol hydrochloride
  • (2R)-2-amino-2,2-difluoroethanol hydrochloride

Uniqueness

(2R)-2-amino-3,3-difluoropropan-1-ol hydrochloride is unique due to the presence of two fluorine atoms on the same carbon, which imparts distinct chemical and biological properties. This structural feature can enhance its stability, reactivity, and interaction with biological targets compared to similar compounds .

Properties

IUPAC Name

(2R)-2-amino-3,3-difluoropropan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7F2NO.ClH/c4-3(5)2(6)1-7;/h2-3,7H,1,6H2;1H/t2-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSKPMOOHUYKAI-HSHFZTNMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)F)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(F)F)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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